molecular formula C7H7ClN4O2 B6218367 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid hydrochloride CAS No. 2742652-46-4

2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid hydrochloride

Cat. No.: B6218367
CAS No.: 2742652-46-4
M. Wt: 214.61 g/mol
InChI Key: ICICLSSHZSMUSS-UHFFFAOYSA-N
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Description

2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid hydrochloride is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the desired product in good-to-excellent yields . The reaction conditions usually involve heating the reactants in dry toluene at 140°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process. These methods ensure consistent quality and yield of the compound, making it suitable for further applications in pharmaceuticals and research.

Chemical Reactions Analysis

Types of Reactions

2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the triazole or pyridine rings, leading to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted triazolo[1,5-a]pyridine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in disease pathways.

    Medicine: It shows promise in the development of new pharmaceuticals for treating conditions such as cancer, cardiovascular diseases, and inflammatory disorders.

    Industry: The compound’s derivatives are explored for their use in materials science and as corrosion inhibitors.

Mechanism of Action

The mechanism by which 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid hydrochloride exerts its effects involves interaction with specific molecular targets. These targets include enzymes such as kinases, where the compound can act as an inhibitor, disrupting the enzyme’s activity and thereby modulating cellular pathways. The exact pathways and molecular interactions depend on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-triazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.

    1,2,4-triazolo[1,5-a]pyridine: Lacks the carboxylic acid group, leading to different chemical properties and biological activities.

Uniqueness

2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the carboxylic acid group allows for further functionalization and enhances its potential as a versatile intermediate in drug synthesis.

Properties

CAS No.

2742652-46-4

Molecular Formula

C7H7ClN4O2

Molecular Weight

214.61 g/mol

IUPAC Name

2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H6N4O2.ClH/c8-7-9-5-3-4(6(12)13)1-2-11(5)10-7;/h1-3H,(H2,8,10)(H,12,13);1H

InChI Key

ICICLSSHZSMUSS-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=N2)N)C=C1C(=O)O.Cl

Purity

95

Origin of Product

United States

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